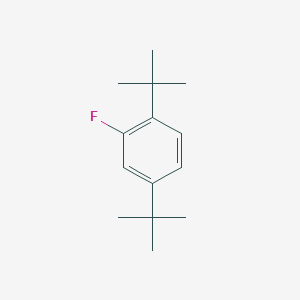

1,4-Di-tert-butyl-2-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Di-tert-butyl-2-fluorobenzene, also known as DTBFB, is a chemical compound that belongs to the class of aromatic compounds. It is a white crystalline solid that has a strong odor and is commonly used in scientific research. DTBFB is synthesized using various methods, and its unique properties make it an essential compound in the field of biochemical and physiological research. In

Mécanisme D'action

1,4-Di-tert-butyl-2-fluorobenzene acts as a fluorescent probe by binding to metal ions and emitting fluorescence signals. The mechanism of action involves the formation of a complex between 1,4-Di-tert-butyl-2-fluorobenzene and metal ions, which results in a change in the fluorescence properties of the compound. The binding affinity of 1,4-Di-tert-butyl-2-fluorobenzene to metal ions is dependent on the size, charge, and coordination geometry of the metal ion.

Biochemical and Physiological Effects:

1,4-Di-tert-butyl-2-fluorobenzene has been shown to have minimal biochemical and physiological effects on biological systems. It has been reported to be non-toxic and non-cytotoxic at low concentrations. However, high concentrations of 1,4-Di-tert-butyl-2-fluorobenzene may interfere with normal cellular processes and cause cellular damage.

Avantages Et Limitations Des Expériences En Laboratoire

1,4-Di-tert-butyl-2-fluorobenzene has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its low toxicity, and its compatibility with various biological systems. However, the limitations of 1,4-Di-tert-butyl-2-fluorobenzene include its limited solubility in aqueous solutions, its susceptibility to photobleaching, and its potential interference with other fluorescent probes.

Orientations Futures

The future directions for 1,4-Di-tert-butyl-2-fluorobenzene research include the development of new synthesis methods to improve its solubility and stability, the exploration of its potential applications in drug discovery and diagnostics, and the investigation of its interactions with other fluorescent probes. Additionally, the use of 1,4-Di-tert-butyl-2-fluorobenzene in live-cell imaging and in vivo studies is an area of active research. The development of new techniques to improve the spatial and temporal resolution of 1,4-Di-tert-butyl-2-fluorobenzene fluorescence signals is also an area of future research.

Conclusion:

In conclusion, 1,4-Di-tert-butyl-2-fluorobenzene is a highly useful compound in scientific research with a wide range of applications in biochemistry and physiology. Its unique properties make it an essential tool for the detection and measurement of metal ions in biological samples, the study of protein-ligand interactions, and the investigation of enzyme kinetics. While 1,4-Di-tert-butyl-2-fluorobenzene has several advantages, it also has limitations that need to be considered when designing experiments. Future research on 1,4-Di-tert-butyl-2-fluorobenzene will continue to explore its potential applications and improve its utility in scientific research.

Méthodes De Synthèse

1,4-Di-tert-butyl-2-fluorobenzene can be synthesized using various methods, including Friedel-Crafts alkylation, Suzuki-Miyaura coupling, and Sonogashira coupling. The Friedel-Crafts alkylation method involves the reaction of 1,4-dichloro-2-fluorobenzene with tert-butyl chloride in the presence of aluminum chloride as a catalyst. The Suzuki-Miyaura coupling method involves the reaction of 1,4-dibromo-2-fluorobenzene with tert-butyl boronic acid in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of 1,4-dibromo-2-fluorobenzene with tert-butyl acetylene in the presence of a palladium catalyst.

Applications De Recherche Scientifique

1,4-Di-tert-butyl-2-fluorobenzene is commonly used in scientific research as a fluorescent probe to detect and measure the concentration of metal ions in biological samples. It is also used as a ligand to study the binding affinity of proteins and enzymes. 1,4-Di-tert-butyl-2-fluorobenzene has been extensively used in the field of biochemistry and physiology, including the study of metal homeostasis, protein folding, and enzyme kinetics.

Propriétés

IUPAC Name |

1,4-ditert-butyl-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21F/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERFVJGAFQUBSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B7549972.png)

![1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone](/img/structure/B7549973.png)

![4-[(E)-2-(3-fluorophenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B7549976.png)

![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7549977.png)